molecular formula C19H20N2O4S B2940548 Ethyl 4-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinamido)benzoate CAS No. 2034388-58-2

Ethyl 4-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinamido)benzoate

Cat. No.: B2940548
CAS No.: 2034388-58-2
M. Wt: 372.44
InChI Key: LONYNZOUZYPILS-UHFFFAOYSA-N
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Description

Ethyl 4-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinamido)benzoate is an intricate organic compound with fascinating potential applications. Its structure includes a benzoate group, linked to a tetrahydrothiophene derivative and isonicotinamide, indicating a complex interplay of various functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

This compound can be synthesized through a multi-step synthetic route. Starting with ethyl 4-aminobenzoate, which undergoes an amidation reaction with 2-((tetrahydrothiophen-3-yl)oxy)isonicotinic acid chloride in the presence of a base like triethylamine. The reaction is typically conducted under controlled conditions, maintaining a temperature around 0-5°C initially to control exothermic reactions, then allowing it to reach room temperature.

Industrial Production Methods

For industrial-scale production, the synthesis might be optimized using automated continuous-flow reactors which ensure precision in reaction conditions, such as temperature, pressure, and time. This method enhances yield and purity while maintaining efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinamido)benzoate can undergo various reactions:

  • Oxidation: : Utilizes oxidizing agents like potassium permanganate or hydrogen peroxide to transform specific functional groups.

  • Reduction: : Reduction agents such as lithium aluminum hydride can be employed, depending on the target functional group.

  • Substitution: : Both nucleophilic and electrophilic substitutions can occur due to the presence of multiple reactive sites.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate in an acidic medium.

  • Reduction: : Lithium aluminum hydride in an ether solution.

  • Substitution: : Nucleophiles or electrophiles under standard laboratory conditions, often using polar aprotic solvents.

Major Products

  • Oxidation: : Can lead to the formation of carboxylic acids or ketones.

  • Reduction: : Often yields primary or secondary alcohols.

  • Substitution: : Various substituted derivatives based on the attacking reagent.

Scientific Research Applications

Chemistry

In chemistry, it serves as a versatile intermediate for synthesizing more complex molecules. Its varied functional groups enable diverse chemical transformations.

Biology

This compound’s structural features may allow it to interact with various biological molecules, making it a candidate for biochemical research, such as enzyme inhibition studies.

Medicine

Industry

In industry, it might be used in the synthesis of advanced materials or as a specialty chemical in the development of novel coatings or polymers.

Mechanism of Action

Ethyl 4-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinamido)benzoate likely exerts its effects through interaction with specific molecular targets. For instance, its isonicotinamido group could inhibit enzymes or receptors involved in critical biological pathways. The tetrahydrothiophen-3-yl moiety might further stabilize its interaction with lipid membranes or proteins.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(2-((pyrrolidin-1-yl)oxy)isonicotinamido)benzoate: : Differing by the heterocycle, offering different biological interactions.

  • Ethyl 4-(2-(methoxy)isonicotinamido)benzoate: : Features a methoxy group instead of tetrahydrothiophen-3-yl, altering its physical and chemical properties.

  • Ethyl 4-(2-((piperidin-1-yl)oxy)isonicotinamido)benzoate: : Contains a piperidine ring, potentially modifying its biological activity and solubility.

Uniqueness

The compound's unique combination of a tetrahydrothiophene ring with an isonicotinamido and benzoate moieties provides distinct chemical and biological properties. This uniqueness lies in its hybrid structure which may enhance its ability to cross biological membranes and interact with various molecular targets more effectively than its analogs.

There you go—an in-depth dive into Ethyl 4-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinamido)benzoate. Got more curious queries? Lay 'em on me.

Properties

IUPAC Name

ethyl 4-[[2-(thiolan-3-yloxy)pyridine-4-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S/c1-2-24-19(23)13-3-5-15(6-4-13)21-18(22)14-7-9-20-17(11-14)25-16-8-10-26-12-16/h3-7,9,11,16H,2,8,10,12H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LONYNZOUZYPILS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=NC=C2)OC3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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